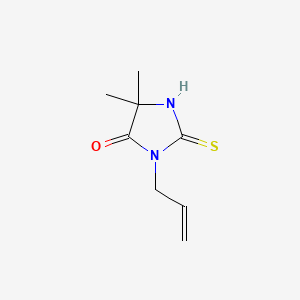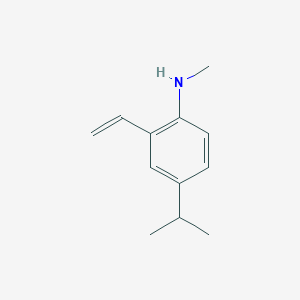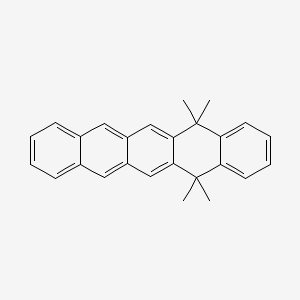
2-(Dibenzylamino)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dibenzylamino)ethanethiol is an organic compound with the molecular formula C16H19NS. It is characterized by the presence of a thiol group (-SH) and a dibenzylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)ethanethiol typically involves the reaction of dibenzylamine with 2-chloroethanethiol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol and amine groups, which can be reactive and odorous .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dibenzylamino)ethanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents like dithiothreitol.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides.
Reduction: The thiol group remains intact, but other reducible groups may be affected.
Substitution: Various substituted thiol derivatives depending on the reactants used.
Applications De Recherche Scientifique
2-(Dibenzylamino)ethanethiol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound can be used to modify proteins and peptides, particularly through the thiol group, which can form disulfide bonds with cysteine residues.
Industry: The compound can be used in the synthesis of polymers and other materials with specific functional properties .
Mécanisme D'action
The mechanism of action of 2-(Dibenzylamino)ethanethiol largely depends on its ability to interact with other molecules through its thiol and amine groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The dibenzylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanethiol: Similar in structure but with dimethyl groups instead of benzyl groups.
2-(Diethylamino)ethanethiol: Contains ethyl groups instead of benzyl groups.
Ethanethiol: A simpler thiol compound without the amino group
Uniqueness
2-(Dibenzylamino)ethanethiol is unique due to the presence of the dibenzylamino group, which provides additional steric bulk and electronic effects compared to simpler thiols. This can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
55415-31-1 |
|---|---|
Formule moléculaire |
C16H19NS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
2-(dibenzylamino)ethanethiol |
InChI |
InChI=1S/C16H19NS/c18-12-11-17(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,18H,11-14H2 |
Clé InChI |
ATHYIAZESPZDMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CCS)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[3.2.1.0~3,6~]octane-1-carboxylic acid](/img/structure/B13949878.png)
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13949883.png)

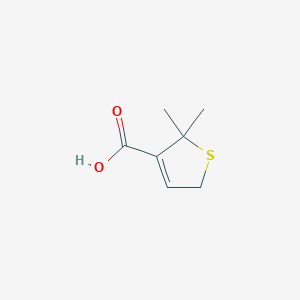
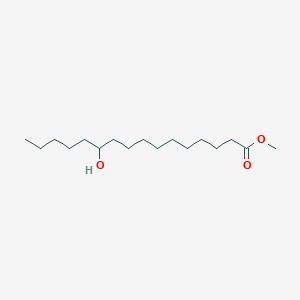

![3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-one](/img/structure/B13949919.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949924.png)

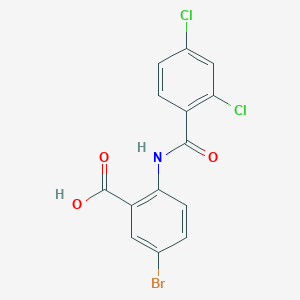
![2-Ethyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13949946.png)
